molecular formula C13H16FN3O B11734813 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11734813
M. Wt: 249.28 g/mol
InChI Key: JEMURRYJSISNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol is a pyrazole-derived compound featuring a 2-fluoroethyl substituent at the pyrazole ring’s N1 position, a methyl group at the C4 position, and an aminomethylphenol moiety linked to the C3 position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and aromatic systems play critical roles.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-9-17(7-6-14)16-13(10)15-8-11-4-2-3-5-12(11)18/h2-5,9,18H,6-8H2,1H3,(H,15,16)

InChI Key

JEMURRYJSISNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)CCF

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The compound is synthesized via a three-stage process:

  • Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters or aldehydes to form the 4-methylpyrazole core.

  • Fluoroethyl Group Introduction : Nucleophilic substitution or Mitsunobu reactions to install the 2-fluoroethyl moiety at the N1 position of the pyrazole.

  • Aminomethylphenol Coupling : Reductive amination or peptide coupling to link the pyrazole intermediate to the phenolic component.

Key Reaction: Reductive Amination

The final step often employs reductive amination between 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine and 2-hydroxybenzaldehyde, followed by sodium borohydride reduction. Typical conditions include:

ParameterOptimal RangeImpact on Yield
SolventMethanol/THFPolar protic solvents enhance proton exchange.
Temperature0–25°CPrevents imine hydrolysis.
Reaction Time12–24 hoursEnsures complete reduction.

Alternative Methodologies

Peptide Coupling Approach

For improved regiocontrol, carbodiimide-mediated coupling (e.g., HATU/DIEA) links pre-synthesized pyrazole-amine and phenolic acid intermediates. A representative protocol from Ambeed (CAS: 1152582-56-3) demonstrates:

ComponentQuantity (mmol)Role
Pyrazole-amine1.0Nucleophile
2-Hydroxyphenylacetic acid1.2Electrophile
HATU1.5Coupling reagent
DIEA3.0Base
Solvent (DMF)5 mLPolar aprotic medium.

Procedure :

  • Dissolve reactants in DMF under nitrogen.

  • Add HATU and DIEA sequentially at 10°C.

  • Stir for 10–12 hours at 25°C.

  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (60–80% yield).

Optimization of Critical Parameters

Fluorination Efficiency

Direct fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® achieves 65–75% conversion but risks side-product formation. Comparative studies show:

Fluorinating AgentTemperature (°C)Yield (%)Purity (%)
DAST-206892
Deoxo-Fluor®07395
Selectfluor®255888

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient silica column chromatography (ethyl acetate/hexane, 30→70%) to isolate the product with >98% purity. High-performance liquid chromatography (HPLC) parameters:

ColumnMobile PhaseFlow RateRetention Time
C18Acetonitrile/H₂O1.0 mL/min8.2 min

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 6.83–7.25 (m, 4H, aromatic), 4.62 (t, J = 6.8 Hz, 2H, -CH₂F).

  • ¹⁹F NMR : δ -218.5 ppm (t, J = 47 Hz).

Industrial-Scale Production

Pilot Plant Adaptations

Scaling to kilogram batches introduces challenges resolved by:

  • Continuous Flow Reactors : Reduce exothermic risks during fluorination.

  • Crystallization Optimization : Ethanol/water (7:3) recrystallization achieves 99.5% purity with 85% recovery.

Cost Analysis

ComponentCost per kg (USD)Contribution (%)
Raw Materials12,00065
Solvent Recovery2,50014
Labor/Utilities3,50021

Chemical Reactions Analysis

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its structural components suggest possible interactions with biological targets such as enzymes and receptors:

  • Targeted Biological Activity : Studies have indicated that 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol may exhibit activity against certain neurocognitive disorders by modulating muscarinic acetylcholine receptors (mAChRs) .
  • Pharmacological Properties : Its unique structure may allow it to act as an agonist or allosteric modulator, enhancing the therapeutic potential for conditions like Alzheimer's disease.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis:

  • Reactivity : The compound can participate in substitution reactions due to its amino and phenolic groups, allowing for further derivatization that can lead to more potent analogs.
  • Synthetic Routes : Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of reaction conditions—temperature, pressure, and solvent—can significantly influence the products formed .

Case Study 1: Neurocognitive Disorders

Research has highlighted the potential of compounds similar to this compound to act on mAChRs. In a study examining various analogs, it was found that modifications to the pyrazole ring enhanced binding affinity and activity against these receptors, suggesting a pathway for developing new treatments for cognitive decline .

Case Study 2: Anticancer Activity

Another area of exploration is the anticancer properties of related compounds. A comparative study indicated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting that further optimization could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The phenol group may also contribute to its overall activity by forming additional interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

a. 3-[({[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol (ID: 1856065-84-3)

  • Key Differences: Lacks the 4-methyl group on the pyrazole ring. The aminomethylphenol group is attached to the pyrazole’s C3 position (vs. the same position in the target compound).
  • Lower lipophilicity compared to the target compound due to the missing methyl group, which could affect membrane permeability.

b. 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine

  • Key Differences: Substituted with a chlorophenylfluorobenzyl group instead of aminomethylphenol. No fluoroethyl group.
  • Absence of fluorine in the ethyl chain may reduce metabolic stability.

Triazole-Based Analogs

Compounds 14 , 15 , and 16 from Engel et al. feature 1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl groups linked to peptide backbones.

  • Key Differences: Triazole vs. Synthetic Yields: These analogs were synthesized with yields of 13.8–22.2%, suggesting moderate efficiency for fluoroethyl-triazole coupling reactions.
  • Implications :
    • Pyrazole-based compounds like the target may exhibit higher lipophilicity, favoring blood-brain barrier penetration.
    • Triazole systems are more resistant to oxidative metabolism, which could extend half-life compared to pyrazoles.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield Inferred Properties
Target Compound Pyrazole 2-Fluoroethyl, 4-methyl, aminomethylphenol ~279.3 (estimated) N/A High lipophilicity, moderate stability
1856065-84-3 Pyrazole 2-Fluoroethyl, aminomethylphenol ~265.3 (estimated) N/A Improved solubility, lower steric bulk
Compound 14 Triazole 2-Fluoroethyl, peptide backbone ~650.7 13.8% High polarity, protease targeting
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine Pyrazole Chlorophenylfluorobenzyl 225.6 N/A Electrophilic reactivity, potential toxicity

Functional Group Analysis

  • Fluoroethyl Group : Present in both the target compound and triazole analogs , this group enhances metabolic stability by resisting cytochrome P450 oxidation.
  • Aminomethylphenol: Similar to the phenolic moieties in imaging probes (e.g., ), this group may enable chelation or hydrogen bonding in biological systems.

Biological Activity

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a fluoroethyl group, suggest diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following properties:

PropertyValue
Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
IUPAC Name This compound
InChI Key VBHPOLDZBFIASN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions.
  • Introduction of the Fluoroethyl Group : This is generally accomplished via nucleophilic substitution reactions using fluoroethyl halides.
  • Coupling with Phenol : The final step involves coupling the pyrazole derivative with phenol using a coupling agent like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The phenolic group can form hydrogen bonds with biological macromolecules, enhancing its affinity for enzyme active sites.
  • The pyrazole ring may play a crucial role in modulating enzyme activity or receptor binding.
  • The fluoroethyl group increases lipophilicity, facilitating cellular uptake and enhancing bioavailability.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown efficacy against bacterial strains, suggesting potential use as antibiotics.
  • Anticancer Properties : Certain studies indicate that similar compounds can inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring enhanced potency .
  • Anticancer Activity : In vitro studies on similar compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and inhibition of specific signaling pathways .

Comparative Analysis

A comparison with related compounds highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer Activity
2-{[(1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenolModerateHigh
2-{[(1-(fluoromethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenolLowModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazole derivatives like 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol?

  • Answer : The synthesis typically involves a Mannich reaction or cyclocondensation of hydrazines with diketones. For example, analogous compounds are synthesized by refluxing substituted phenylhydrazines with β-diketones in ethanol/acetic acid mixtures (yields ~45%) . The 2-fluoroethyl group may be introduced via nucleophilic substitution or alkylation of precursor amines. Purification often employs silica gel chromatography, followed by recrystallization (e.g., absolute ethanol) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Answer : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) is standard. Data refinement uses the SHELX suite (e.g., SHELXL for small-molecule refinement). Hydrogen bonds and dihedral angles between aromatic rings (e.g., pyrazole vs. phenol) are critical metrics. For similar pyrazoles, dihedral angles range from 16.83° to 51.68°, stabilized by O–H⋯N hydrogen bonds . SHELX is preferred for robustness in handling high-resolution or twinned data .

Q. What spectroscopic techniques validate the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ ~6.5–7.5 ppm), fluoroethyl group (δ ~4.5–5.0 ppm for –CH₂F), and phenol –OH (δ ~5.5 ppm, broad).
  • FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹).
  • MS (ESI) : Molecular ion peak [M+H]⁺ consistent with the molecular formula (e.g., C₁₂H₁₅FN₃O).
  • Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound, particularly in neurological applications?

  • Answer :

  • Binding Assays : Fluorinated pyrazoles are often radiolabeled (e.g., ¹⁸F) for positron emission tomography (PET) to study β-amyloid or prion plaque binding. Competitive displacement assays using [³H]PIB or [¹¹C]PIB can quantify affinity .
  • In Vitro Models : Treat neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis). Measure caspase-3 activity and mitochondrial membrane potential .
  • Structure-Activity Relationships (SAR) : Modify the fluoroethyl/methyl groups to evaluate effects on blood-brain barrier permeability (logP calculations) and target selectivity .

Q. How should researchers address contradictions in crystallographic data, such as variable dihedral angles in similar pyrazole derivatives?

  • Answer :

  • Systematic Analysis : Compare dihedral angles across multiple crystal structures (e.g., CSD database). For example, steric hindrance from the 2-fluoroethyl group may increase ring torsion vs. non-fluorinated analogs .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers. Validate against experimental data using RMSD metrics.
  • Temperature Effects : Note that data collected at different temperatures (e.g., 100 K vs. 298 K) can alter torsion angles due to thermal motion .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the fluoroethyl group).
  • Prodrug Design : Protect the phenol –OH as a methyl ether or phosphate ester to enhance plasma stability. Regenerate the active form via enzymatic cleavage .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin (e.g., HP-β-CD) to improve solubility and shelf-life .

Q. How can researchers resolve challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Optimize mobile phase (hexane/isopropanol) for resolution.
  • Asymmetric Catalysis : Employ palladium-catalyzed C–N coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the aminomethyl bridge .
  • X-ray Crystallography : Confirm absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation) .

Methodological Notes

  • Avoid Unreliable Sources : Cross-validate data using peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) rather than commercial databases like BenchChem .
  • Data Reproducibility : Document reflux times, solvent ratios, and crystallization conditions precisely. For example, extended reflux (>7 hours) in ethanol/acetic acid is critical for high yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.